molecular formula C15H11ClO3 B010873 4-Acetoxy-4'-chlorobenzophenone CAS No. 103060-18-0

4-Acetoxy-4'-chlorobenzophenone

Cat. No. B010873
CAS RN: 103060-18-0
M. Wt: 274.7 g/mol
InChI Key: HCGHXQWZYOHIRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel method for synthesizing 4-acetoxy substituted 5(4H)-oxazolones has been developed. This method involves the direct oxidation of N-benzoyl amino acids using hypervalent iodine. The process is efficient, economical, and straightforward, leading to the formation of quaternary substituted amino acid derivatives .

Scientific Research Applications

Synthesis of Psilocybin

4-Acetoxy-4’-chlorobenzophenone is used in the synthesis of psilocybin , a psychoactive compound found in certain mushrooms . The improved synthesis process is scalable and practical, providing a method to produce psilocybin in multigram quantities. This has significant implications for research into the therapeutic use of psilocybin, particularly for treating conditions like major depressive disorder.

Pesticide Analysis

This compound plays a role in the environmental analysis of pesticides, such as dicofol . Dicofol, a substitute for DDT, has been scrutinized for its environmental impact. 4-Acetoxy-4’-chlorobenzophenone can be used to refine methods for analyzing dicofol residues, which is crucial for environmental monitoring and regulatory compliance.

Material Science

In material science, 4-Acetoxy-4’-chlorobenzophenone is involved in the study of polymerization kinetics . It’s used in the preparation of polymers like poly(4-hydroxybenzoate), which have applications in various industries, including packaging, textiles, and biodegradable materials.

Organic Synthesis

The compound is a precursor in the facile synthesis of 4-acetoxyindoles , which are versatile intermediates for creating a variety of C4-functionalized indoles. These indoles have broad applications in pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and transporters

Biochemical Pathways

It’s known that similar compounds can influence various biochemical pathways

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Acetoxy-4’-chlorobenzophenone is currently limited. These properties play a crucial role in determining the bioavailability of a compound. More research is needed to outline the pharmacokinetic profile of 4-Acetoxy-4’-chlorobenzophenone .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of 4-Acetoxy-4’-chlorobenzophenone . .

properties

IUPAC Name

[4-(4-chlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-10(17)19-14-8-4-12(5-9-14)15(18)11-2-6-13(16)7-3-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGHXQWZYOHIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544668
Record name 4-(4-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103060-18-0
Record name 4-(4-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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